Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-
Description
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- (CAS: 5284-79-7, molecular formula: C₂₁H₁₈N₆O, molecular weight: 370.41 g/mol) is a bis-benzylidene cyclohexanone derivative featuring azide (-N₃) functional groups at the para positions of the benzylidene substituents and a methyl group at the C4 position of the cyclohexanone ring . The azide groups confer unique reactivity, enabling applications in click chemistry, photopolymerization, and as precursors for porous organic polymers (POPs) . Its structure (Figure 1) is characterized by two conjugated α,β-unsaturated ketone systems, which influence its electronic properties and intermolecular interactions .
Properties
CAS No. |
5284-79-7 |
|---|---|
Molecular Formula |
C21H18N6O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H18N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,12-14H,10-11H2,1H3/b17-12+,18-13+ |
InChI Key |
MLIWQXBKMZNZNF-PWDIZTEBSA-N |
SMILES |
CC1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Other CAS No. |
5284-79-7 |
Pictograms |
Flammable |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The synthesis of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- generally proceeds through the following key steps:
-
- Starting materials: 4-methylcyclohexanone and 4-aminobenzaldehyde.
- The reaction is typically performed under alkaline conditions to facilitate the condensation of the cyclohexanone core with the aromatic aldehyde.
- Optional protection of the amino group on 4-aminobenzaldehyde may be employed to prevent side reactions.
- The product of this step is 2,6-bis[(4-aminophenyl)methylene]-4-methylcyclohexanone.
-
- The amino groups are converted to diazonium salts via diazotization using sodium nitrite in acidic aqueous media at low temperatures.
- Subsequent reaction with an alkali metal azide (commonly sodium azide) replaces the diazonium groups with azido groups, yielding the target compound.
-
- Purification is typically achieved via column chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate).
- High-performance liquid chromatography (HPLC) is used to confirm purity (>97%).
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Condensation | Alkaline medium (e.g., piperidine catalyst), polar aprotic solvent (e.g., DMF) | Yields 70–85%; solvent choice stabilizes intermediates |
| Diazotization | NaNO2, HCl, 0–5 °C | Low temperature critical to avoid decomposition |
| Azidation | NaN3 in alkaline aqueous solution at 0–10 °C | Careful control to prevent explosive hazards |
| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Ensures removal of unreacted aldehydes and byproducts |
Industrial Scale Considerations
- The industrial synthesis follows the same fundamental steps but requires stringent safety measures due to the explosive nature of azides.
- Use of automated reactors with temperature and pressure controls is standard.
- Waste management protocols for azide-containing effluents are essential.
- Scale-up optimization focuses on maximizing yield while minimizing hazardous intermediates accumulation.
Analytical and Structural Characterization During Preparation
Spectroscopic Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy | Confirm structure and E,E-configuration | Coupling constants (J ≈ 12–16 Hz) for trans-olefinic protons; absence of unreacted aldehyde signals |
| FTIR Spectroscopy | Verify azido group presence | Strong azide stretching band near 2100 cm⁻¹ |
| Mass Spectrometry | Detect impurities and confirm molecular weight | Molecular ion peak at m/z ≈ 370 |
| X-ray Crystallography | Determine 3D conformation | Chair conformation of cyclohexanone ring; azido groups equatorial |
Purity Assessment
- HPLC analysis is used quantitatively to confirm purity levels above 97%.
- Thermal analysis (TGA-DSC) helps distinguish impurities by their lower degradation temperatures (impurities degrade ~150 °C vs. 250 °C for pure compound).
Reaction Mechanism Insights
- The condensation reaction proceeds via nucleophilic attack of the cyclohexanone enolate on the aldehyde carbonyl, followed by dehydration to form the methylene linkage.
- Diazotization converts amino groups (-NH2) to diazonium salts (-N2+), which are then displaced by azide ions (-N3) in a substitution reaction.
- The azido groups are photochemically active, and their installation enables further functionalization or crosslinking reactions.
Summary Table of Preparation Process
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Condensation | 4-methylcyclohexanone + 4-aminobenzaldehyde, piperidine, DMF, alkaline | 2,6-bis[(4-aminophenyl)methylene]-4-methylcyclohexanone | 70–85 | Control of pH and solvent critical |
| 2. Diazotization | NaNO2, HCl, 0–5 °C | Diazonium salt intermediate | Quantitative | Low temperature prevents side reactions |
| 3. Azidation | NaN3, alkaline aqueous solution, 0–10 °C | Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- | Quantitative | Safety precautions essential |
| 4. Purification | Silica gel chromatography | Pure target compound | >97 | Confirmed by HPLC and melting point |
Research Findings and Notes
- The presence of the methyl group at position 4 on the cyclohexanone ring influences the stereochemistry and electronic properties, resulting in distinct reactivity compared to unsubstituted analogs.
- The azido groups confer photoreactivity, enabling the compound’s use as a crosslinking agent in polymers and photoresists.
- Optimization of reaction conditions, especially temperature and solvent choice, is crucial to minimize side reactions and maximize yield.
- Safety considerations are paramount due to the explosive potential of azides, particularly during diazotization and azidation steps.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and Raney nickel are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
The compound's structure includes:
- Cyclohexanone Backbone : Provides a stable framework for reactivity.
- Azido Groups : These groups are known for their ability to participate in diverse chemical reactions, including photochemical transformations.
Chemistry
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- serves as a crosslinking agent in the synthesis of polymers and photoresists. Its azido groups can undergo photolysis to generate reactive intermediates that facilitate crosslinking processes essential in creating durable materials.
Biology
In biological applications, this compound is being investigated for its potential in bioconjugation and labeling of biomolecules. The azido groups can react with various biomolecules, making them useful for tagging and tracking biological processes.
Medicine
The compound is explored for its role in drug delivery systems . Its unique reactivity allows it to be used as a precursor for pharmaceutical compounds that can target specific tissues or cells within the body.
Industrial Applications
In industry, Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- is utilized in the production of advanced materials , coatings, and adhesives due to its robust chemical properties and stability. Its ability to form various derivatives through oxidation and reduction reactions expands its utility in material science.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- involves the reactivity of the azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates, which can then interact with various molecular targets. This reactivity is harnessed in applications such as crosslinking and bioconjugation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (NO₂, N₃) increase molecular polarity and thermal stability (e.g., nitro derivatives exhibit higher melting points) .
- Electron-Donating Groups (OCH₃, OH) enhance photophysical properties, such as solvatochromism and acidochromism .
- Azide-Specific Reactivity : Unlike nitro or methoxy analogs, the azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in polymer and biomaterial synthesis .
Biological Activity
Overview
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- (CAS Number: 5284-79-7) is an organic compound with the molecular formula C21H18N6O. Its structure features azido groups attached to phenyl rings, which are further linked to a cyclohexanone core. This compound exhibits significant biological activity and has garnered interest in various scientific fields, including chemistry, biology, and medicine.
The synthesis of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- typically involves a multi-step process:
- Condensation Reaction : Cyclohexanone is reacted with 4-aminobenzaldehyde in the presence of an alkaline condensing agent.
- Diazotization : The resulting product undergoes diazotization followed by reaction with an alkali metal azide to form the final compound.
This compound is known for its reactivity due to the presence of azido groups, which can be transformed into various derivatives through oxidation and reduction reactions .
The biological activity of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- is primarily attributed to its azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates that interact with various molecular targets. This reactivity is particularly useful in applications such as:
- Bioconjugation : Facilitating the attachment of biomolecules for imaging or therapeutic purposes.
- Crosslinking : Serving as a crosslinking agent in polymer synthesis and photoresists .
Antimicrobial Properties
Recent studies have indicated that compounds similar to Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- exhibit antimicrobial activity. The azido groups may contribute to this effect by disrupting microbial cell membranes or interfering with essential metabolic processes .
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives of cyclohexanone compounds can induce cytotoxic effects on cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) upon photolysis of azido groups, leading to apoptosis in targeted cells .
Case Studies
- Study on Drug Delivery Systems : Research has explored the potential of using cyclohexanone derivatives in drug delivery systems due to their ability to form stable conjugates with therapeutic agents. These conjugates can enhance the bioavailability and targeting of drugs in cancer therapy .
- Photodynamic Therapy Applications : The compound's ability to produce reactive intermediates under light exposure has been investigated for use in photodynamic therapy (PDT). In PDT, light activation leads to localized cytotoxicity against cancer cells while minimizing damage to surrounding healthy tissue .
Safety and Toxicity
Toxicological assessments have indicated that Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- exhibits low toxicity levels in animal models at certain dosages. For instance, studies on similar compounds have shown no significant adverse effects at doses up to 160 mg/kg in BALB/c mice . However, handling precautions are necessary due to the potential hazards associated with azides.
Applications
The unique properties of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- make it suitable for various applications:
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-bis[(4-azidophenyl)methylene]-4-methylcyclohexanone, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via condensation of 4-methylcyclohexanone with 4-azidobenzaldehyde under acidic or basic catalysis. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst optimization : Employ piperidine or acetic acid to enhance reaction efficiency, with yields typically 70–85% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aldehydes and byproducts . Purity is confirmed via HPLC (>97%) and melting point analysis .
Q. How can the structural conformation of 2,6-bis[(4-azidophenyl)methylene]-4-methylcyclohexanone be characterized to confirm its E,E-configuration?
Methodological Answer:
- X-ray crystallography : Resolves spatial arrangement; similar bis-benzylidene cyclohexanones adopt a chair conformation with azide groups in equatorial positions .
- NMR spectroscopy : -NMR shows coupling constants (J ≈ 12–16 Hz) indicative of trans-olefinic protons in the E,E-configuration .
- FTIR : Azide stretching vibrations at ~2100 cm confirm functional group integrity .
Q. What spectroscopic techniques are critical for identifying impurities in synthesized batches of this compound?
Methodological Answer:
- Mass spectrometry (HRMS) : Detects residual aldehydes or incomplete condensation products via molecular ion peaks .
- -NMR : Identifies unreacted cyclohexanone (δ ~208 ppm for carbonyl) .
- TGA-DSC : Monitors thermal stability; impurities degrade at lower temperatures (~150°C vs. 250°C for pure compound) .
Advanced Research Questions
Q. How does the azide functional group in this compound influence its potential applications in photopolymerization or click chemistry?
Methodological Answer: The azide group enables:
- UV crosslinking : Under 254 nm light, azides generate nitrenes for polymer network formation, useful in photoresists .
- CuAAC click chemistry : Reacts with alkynes to form triazole linkages for bioconjugation or material functionalization . Experimental design should include photoirradiation studies (e.g., time-dependent FTIR to track azide decomposition) and kinetic analysis of click reactions .
Q. What hypotheses exist regarding the antitumor activity of structurally analogous bis-benzylidene cyclohexanones, and how could this compound be tested for similar activity?
Methodological Answer:
Q. How do crystal packing interactions in bis-azidophenyl cyclohexanone derivatives compare to nitro- or methoxy-substituted analogues, and what implications does this have for material design?
Methodological Answer:
- Crystallography : Azide groups participate in weak C–H···N interactions, unlike nitro derivatives, which form stronger dipole-dipole bonds .
- Implications : Reduced crystallinity in azide derivatives may enhance solubility for polymer composites. Compare powder XRD patterns of substituted analogues to quantify amorphous/crystalline ratios .
Q. What environmental and safety risks are associated with handling this compound, and what mitigation strategies are recommended?
Methodological Answer:
- Risks : Azides are shock-sensitive; thermal decomposition releases toxic nitrogen oxides .
- Mitigation :
- Store at ≤4°C in amber vials to prevent light/heat degradation .
- Use blast shields during synthesis; avoid metal spatulas to prevent friction-induced detonation .
- Disposal via sodium hypochlorite treatment to neutralize azides .
Data Contradiction and Analysis
Q. Conflicting reports exist on the thermal stability of azide-containing cyclohexanones. How can researchers resolve discrepancies in decomposition temperatures?
Methodological Answer:
- Controlled TGA : Compare heating rates (5°C/min vs. 10°C/min) to assess kinetic stability .
- DSC under inert vs. oxidative atmospheres : Azides decompose exothermically in air but remain stable under argon .
- Computational modeling : Calculate bond dissociation energies (BDEs) for azide groups using DFT (e.g., B3LYP/6-31G*) to predict decomposition pathways .
Q. Why do some studies report high antitumor activity for bis-benzylidene cyclohexanones, while others show negligible effects?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
